

MEY-003: A Cannabinoid-Inspired Scaffold for Potent Autotaxin Inhibition

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Compound of Interest

Compound Name: MEY-003

Cat. No.: B15136013

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An In-depth Technical Guide for Drug Development Professionals

Introduction: **MEY-003** is a novel, potent inhibitor of autotaxin (ATX), an enzyme critically involved in the production of lysophosphatidic acid (LPA).^{[1][2]} While inspired by a cannabinoid scaffold, **MEY-003** itself is not a cannabinoid but a chromone-based inhibitor. Its development arose from a screening approach that utilized large chemical libraries with structural similarities to tetrahydrocannabinol (THC) to identify non-cannabinoid ATX inhibitors.^{[1][3]} This strategic approach led to the identification of a promising lead scaffold combining chromone and indole moieties, which was further optimized to yield **MEY-003**.^[1] Characterized by the direct linkage of an N-pentyl indole to a 5,7-dihydroxychromone moiety, **MEY-003** demonstrates potent inhibitory activity against the ATX- β and ATX- γ isoforms.^{[1][2]} The mechanism of its interaction and inhibition has been elucidated through enzymatic studies and detailed structural biology analysis using macromolecular X-ray crystallography.^{[1][2]} This document provides a comprehensive technical overview of **MEY-003**, including its mechanism of action, quantitative inhibitory data, experimental protocols, and the associated signaling pathways.

Quantitative Data: Inhibitory Activity of MEY-003

The inhibitory potency of **MEY-003** against human autotaxin isoforms was determined using enzymatic assays. The following table summarizes the key quantitative data.

Compound	Target Isoform	Substrate	IC50 (nM)
MEY-003	hATX- β	LPC 18:1	18 \pm 2
MEY-003	hATX- γ	LPC 18:1	25 \pm 3
MEY-003	hATX- β	LPC 16:0	22 \pm 4
MEY-003	hATX- γ	LPC 16:0	29 \pm 5

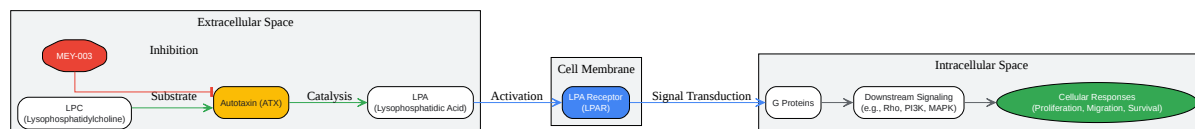
Data extracted from dose-response analyses presented in "Discovery of potent chromone-based autotaxin inhibitors inspired by cannabinoids".

Mechanism of Action and Signaling Pathway

Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).^{[4][5]} LPA is a signaling lipid that exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6).^{[6][7]} The activation of these receptors triggers various downstream signaling cascades, including the Ras/Raf, RhoA, PI3K, and MAPK pathways, which are involved in fundamental cellular processes like proliferation, migration, survival, and invasion.^[7]

MEY-003 acts as a potent inhibitor of ATX, thereby blocking the production of LPA from LPC. This inhibition effectively dampens the downstream signaling cascades initiated by LPA-LPAR activation. The mode of inhibition of **MEY-003** has been determined to be non-competitive. Structural studies have revealed that **MEY-003** binds to a hydrophobic pocket within the autotaxin enzyme, distinct from the active site.^[8]

Below is a diagram illustrating the autotaxin signaling pathway and the inhibitory action of **MEY-003**.



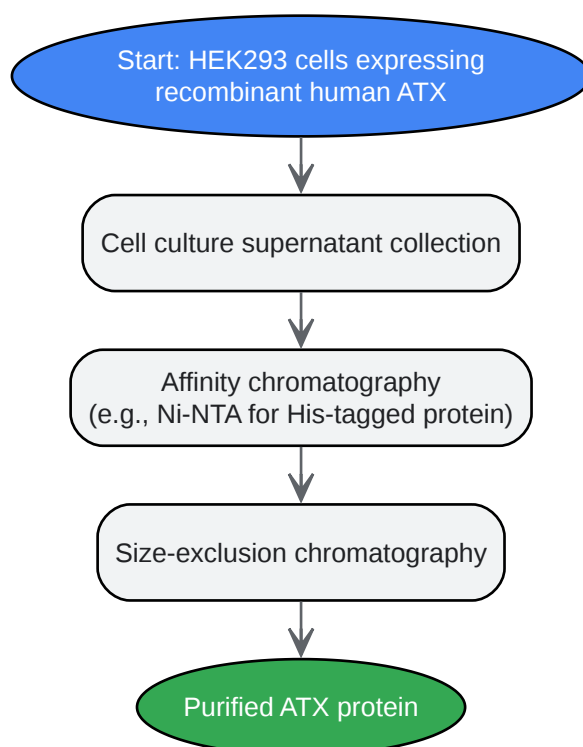
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Caption: Autotaxin signaling pathway and the inhibitory role of **MEY-003**.

Experimental Protocols

Recombinant Human Autotaxin Expression and Purification

A detailed protocol for the expression and purification of recombinant human ATX- β and ATX- γ isoforms is essential for in vitro inhibitory studies.



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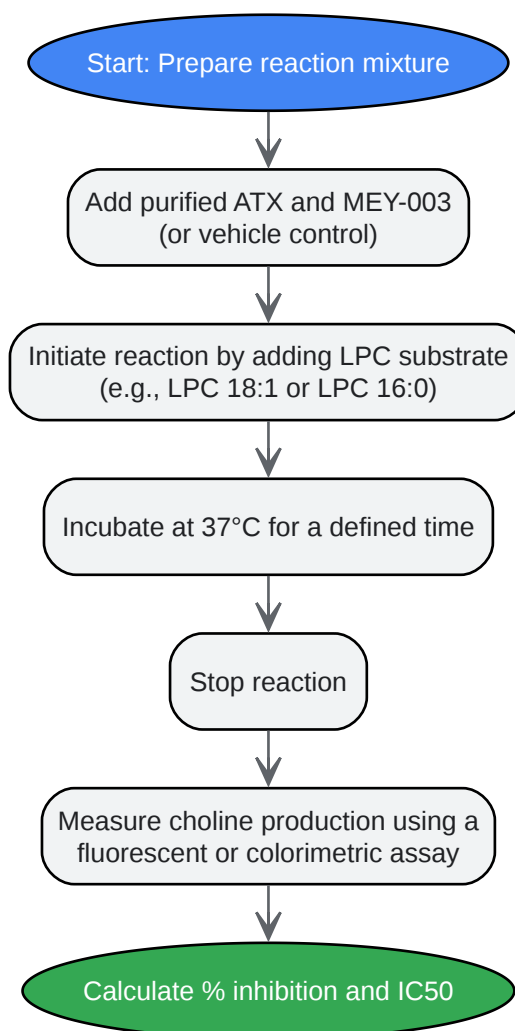
Caption: Workflow for recombinant autotaxin purification.

Methodology:

- **Cell Culture and Expression:** Human Embryonic Kidney (HEK293) cells are transiently transfected with expression vectors encoding for the desired human ATX isoform (β or γ) containing an affinity tag (e.g., His-tag). The cells are cultured in a suitable medium, and the supernatant containing the secreted ATX is collected after a defined incubation period.
- **Affinity Chromatography:** The collected supernatant is subjected to affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The resin specifically binds the tagged protein, which is then eluted using an imidazole gradient.
- **Size-Exclusion Chromatography:** To obtain highly pure and monomeric ATX, the eluate from the affinity chromatography step is further purified using size-exclusion chromatography. This step separates the protein based on its size and removes any remaining impurities and aggregates. The purity and concentration of the final protein product are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Autotaxin Enzymatic Activity Assay

The inhibitory activity of **MEY-003** is quantified using an enzymatic assay that measures the production of choline from the hydrolysis of LPC.



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Caption: Workflow for the autotaxin enzymatic activity assay.

Methodology:

- **Reaction Setup:** The assay is typically performed in a 96-well plate format. A reaction buffer containing purified ATX enzyme is prepared. **MEY-003**, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A vehicle control (DMSO alone) is also included.

- **Reaction Initiation and Incubation:** The enzymatic reaction is initiated by the addition of the LPC substrate. The reaction mixture is then incubated at 37°C for a specific period, allowing the enzyme to catalyze the hydrolysis of LPC.
- **Detection and Quantification:** Following incubation, the reaction is stopped, and the amount of choline produced is quantified. This is often achieved using a coupled enzyme assay where choline is oxidized by choline oxidase to produce hydrogen peroxide, which is then detected using a fluorescent or colorimetric probe (e.g., Amplex Red).
- **Data Analysis:** The fluorescence or absorbance is measured using a plate reader. The percentage of inhibition at each concentration of **MEY-003** is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Macromolecular X-ray Crystallography

To elucidate the binding mode of **MEY-003** to autotaxin, X-ray crystallography studies were performed.

Methodology:

- **Crystallization:** The purified ATX protein is co-crystallized with **MEY-003**. This involves mixing the protein and the inhibitor and setting up crystallization trials using various precipitating agents and conditions (e.g., hanging drop or sitting drop vapor diffusion).
- **Data Collection:** Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
- **Structure Determination and Refinement:** The diffraction data are processed to determine the crystal structure of the ATX-**MEY-003** complex. The structure is solved using molecular replacement, and the model is refined to fit the experimental data. The final refined structure reveals the precise binding site and the interactions between **MEY-003** and the amino acid residues of the autotaxin protein.

Conclusion

MEY-003 represents a significant advancement in the development of potent and specific autotaxin inhibitors. Originating from a cannabinoid-inspired drug discovery approach, this chromone-based molecule effectively blocks the production of the pro-tumorigenic and pro-fibrotic signaling lipid, LPA. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural biology, positions **MEY-003** as a promising candidate for further preclinical and clinical investigation for the treatment of diseases driven by the ATX-LPA signaling axis, such as cancer and neurodegenerative diseases.[1][2]

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